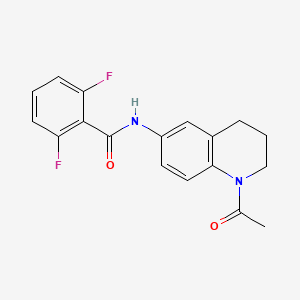

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c1-11(23)22-9-3-4-12-10-13(7-8-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLIVDJFOIXBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide typically involves the following steps:

Formation of the Quinoline Derivative: The quinoline derivative is synthesized through a series of reactions starting from aniline derivatives. These reactions may include cyclization, acetylation, and reduction steps.

Coupling with Difluorobenzamide: The quinoline derivative is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Quinolin-6-yl Acetamide Derivatives ()

Compounds featuring a quinolin-6-yl acetamide backbone demonstrate structural parallels but differ in substituents:

- (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (52): Incorporates a fluorobenzyl group, yielding moderate activity (5.503).

- (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (53): Substituted with a nitrobenzyl group, showing higher activity (5.928), likely due to electron-withdrawing effects enhancing reactivity.

- (E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (54): Ethoxybenzyl substitution reduces activity (5.171), possibly due to steric hindrance or reduced electronic interaction.

Fluorine atoms at the benzamide position may enhance binding affinity compared to nitro or ethoxy groups .

Benzoylurea Insect Growth Regulators (–5)

Benzamide derivatives like Lufenuron (N-{{{4-{2-chloro-4-(trifluoromethyl)phenoxy}-2-fluorophenyl}amino}carbonyl}-2,6-difluorobenzamide) and Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) are commercial insecticides targeting chitin synthesis.

Key Insight: The target compound’s tetrahydroquinolin-acetyl group diverges from the phenylurea motifs in these analogs. While sharing the 2,6-difluorobenzamide core, its unique substitution may alter target specificity (e.g., enzyme inhibition vs. receptor antagonism) or environmental persistence .

Benzothiazole Acetamides ()

Benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide feature methoxy-substituted aryl groups linked to a benzothiazole ring. These compounds prioritize aromatic π-stacking interactions, whereas the target compound’s tetrahydroquinolin ring may engage in hydrophobic or hydrogen-bonding interactions.

Structural and Functional Implications

Substituent Effects on Bioactivity

- Fluorine Atoms : The 2,6-difluorobenzamide moiety is conserved across multiple agrochemicals (e.g., Lufenuron, Diflubenzuron), suggesting its role in enhancing stability and binding via electronegative interactions .

- Tetrahydroquinolin vs.

Pharmacokinetic Considerations

- The acetyl group at the 1-position of the tetrahydroquinolin ring may slow metabolic degradation compared to nitro or ethoxy substituents, which are prone to enzymatic reduction or hydrolysis .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.30 g/mol. The compound features a tetrahydroquinoline core linked to a difluorobenzamide moiety, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction where an amine reacts with an aldehyde or ketone.

- Acetylation : The tetrahydroquinoline structure is acetylated using acetic anhydride in the presence of a base.

- Introduction of the Difluorobenzamide Moiety : This step involves nucleophilic substitution reactions to attach the difluorobenzamide group to the acetylated tetrahydroquinoline.

The reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models.

- Modulation of Cell Signaling Pathways : It influences pathways related to Rho GTPases, which are critical for cell migration and metastasis. By modulating these pathways, the compound may reduce cancer cell invasiveness.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : In cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), this compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest (G2/M phase) |

Anti-inflammatory Properties

Additionally, this compound has shown promise in reducing inflammation:

- Animal Models : In rodent models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups. This effect was linked to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.